molecular formula C9H13NO B1397132 (2-Methoxy-4-methylphenyl)methanamine CAS No. 851670-22-9

(2-Methoxy-4-methylphenyl)methanamine

Cat. No.: B1397132
CAS No.: 851670-22-9
M. Wt: 151.21 g/mol
InChI Key: ZQXRUDOQCLDNBX-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylphenyl)methanamine: is an organic compound with the molecular formula C9H13NO. It is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, with an amine group (-NH2) attached to the benzene ring's methylene carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 2-methoxy-4-methylphenol with formaldehyde and ammonia, followed by reduction using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methoxy-4-methylbenzyl chloride with ammonia.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(2-Methoxy-4-methylphenyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation of the amine group can yield corresponding nitro compounds or amides.

  • Reduction: Reduction of the nitro group (if present) can produce the corresponding amine.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

  • Oxidation: Nitro derivatives, amides.

  • Reduction: Reduced amines.

  • Substitution: Halogenated benzene derivatives, alkylated products.

Scientific Research Applications

(2-Methoxy-4-methylphenyl)methanamine: has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain biologically active amines.

  • Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting central nervous system disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(2-Methoxy-4-methylphenyl)methanamine: is structurally similar to other phenylmethanamines, such as 4-methoxyphenethylamine and 2-methoxy-4-methylphenol . its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-Methoxyphenethylamine

  • 2-Methoxy-4-methylphenol

  • 2-Methoxy-4-methylbenzylamine

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Properties

IUPAC Name

(2-methoxy-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXRUDOQCLDNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290019
Record name 2-Methoxy-4-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851670-22-9
Record name 2-Methoxy-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851670-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-4-methylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-4-methylbenzamide (14.55 g, 88.08 mmol) in dry THF (50 mL) was added dropwise Borane-tetrahydrofuran complex (1.0 M in THF, 220 mL, 2.5 eq) at 0° C. under N2 atmosphere. The reaction mixture was then heated to 60° C. overnight. The reaction was cooled to room temperature, aq.HCl (6 N, 37 mL) was added carefully and the reaction mixture was then heated at 70° C. for 2 hrs. After cooling, water was added and the resulting solution was washed with ether. The aqueous layer was basified with aq. NaOH (10 N) at 0° C. and saturated with K2CO3 then extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated to give 8.5 g of (2-methoxy-4-methylphenyl)methanamine. (64% yield)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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